molecular formula C10H6BrNO2 B592057 7-Bromoquinoline-2-carboxylic acid CAS No. 1057217-63-6

7-Bromoquinoline-2-carboxylic acid

Cat. No.: B592057
CAS No.: 1057217-63-6
M. Wt: 252.067
InChI Key: PLRDUYBIGUGOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoquinoline-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C10H6BrNO2. It is a derivative of quinoline, a nitrogen-containing aromatic compound.

Preparation Methods

The synthesis of 7-Bromoquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of quinoline-2-carboxylic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of environmentally friendly catalysts and solvents. These methods aim to improve yield, reduce waste, and enhance the overall efficiency of the synthesis .

Chemical Reactions Analysis

7-Bromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antitumor Properties
7-Bromoquinoline-2-carboxylic acid has shown potential as a precursor for synthesizing novel bioactive molecules. Research indicates that its derivatives may possess significant antibacterial, antifungal, and antitumor activities. For instance, derivatives of this compound have been investigated for their efficacy against various bacterial strains, including Escherichia coli and Streptococcus pneumoniae . Furthermore, studies suggest that compounds within the quinoline family may inhibit specific enzymes linked to cancer and infectious diseases, highlighting their therapeutic potential .

Case Study: Interaction with Cytochrome P450 Enzymes
Research has focused on the interaction of this compound with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding this interaction is essential for assessing the pharmacokinetics and potential side effects of drugs derived from this compound .

Organic Synthesis

Intermediate for Complex Molecules
In organic synthesis, this compound serves as a key intermediate for constructing more complex chemical entities. The presence of the bromine atom allows for selective transformations, facilitating the introduction of various functional groups . This characteristic makes it an attractive building block in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods often involve reactions starting from simpler precursors like 6-bromoisatin combined with pyruvic acid . The efficiency of these synthetic pathways is critical for large-scale production in pharmaceutical applications.

Enzyme Inhibition Studies
The compound's structural features allow it to interact with various biological targets. For example, studies have explored its role as an inhibitor of fructose 1,6-bisphosphate aldolase (II FBA), an enzyme essential in both Gram-positive and Gram-negative bacteria. This inhibition could lead to the development of new antibacterial agents .

Potential as a Drug Candidate
The biological activities associated with this compound derivatives make them strong candidates for further investigation as potential therapeutic agents. The ongoing research into their mechanisms of action could reveal new pathways for drug development targeting resistant bacterial strains or specific cancer types .

Comparative Analysis with Related Compounds

A comparative analysis can be made between this compound and other quinoline derivatives regarding their biological activities and synthetic routes. Below is a summary table highlighting some key differences:

Compound NameBiological ActivitySynthesis Method
This compoundAntibacterial, AntitumorFrom 6-bromoisatin and pyruvic acid
8-Hydroxyquinoline-2-carboxylic acidSelective enzyme inhibitorVarious synthetic pathways
Fluoroquinolone derivativesBroad-spectrum antimicrobialModifications at the 7-position

Mechanism of Action

The mechanism of action of 7-Bromoquinoline-2-carboxylic acid and its derivatives depends on their specific molecular targets and pathways. In medicinal chemistry, these compounds may interact with enzymes, receptors, or other biomolecules to exert their effects. For example, they may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

7-Bromoquinoline-2-carboxylic acid can be compared with other similar compounds, such as:

    Quinoline-2-carboxylic acid: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    7-Chloroquinoline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    7-Iodoquinoline-2-carboxylic acid:

The uniqueness of this compound lies in its specific reactivity and the potential for diverse applications in various fields.

Biological Activity

7-Bromoquinoline-2-carboxylic acid (7-BrQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data.

Chemical Structure and Properties

7-BrQCA is characterized by the molecular formula C_10H_6BrNO_2 and a molecular weight of approximately 252.06 g/mol. It features a bromine atom at the 7-position of the quinoline ring and a carboxylic acid group at the 2-position. The compound has a melting point range of 192-198 °C and a boiling point around 403.1 °C under standard atmospheric conditions.

Antibacterial Activity

Research indicates that 7-BrQCA exhibits antibacterial properties against various bacterial strains. Its derivatives have shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Table 1: Antibacterial Activity of 7-BrQCA Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Antifungal Activity

In addition to its antibacterial effects, 7-BrQCA has been reported to possess antifungal activity, particularly against Candida species. This broad-spectrum activity highlights its potential utility in treating fungal infections.

Antitumor Properties

The antitumor activity of 7-BrQCA has been explored in various studies, demonstrating cytotoxic effects on cancer cell lines. Notably, it has been associated with the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in tumor cells . The compound's mechanism may involve the generation of reactive oxygen species (ROS), which contribute to its cytotoxicity .

Table 2: Antitumor Activity of 7-BrQCA

Cell Line TestedIC50 (µM)Mechanism of Action
MCF-720.1Inhibition of tubulin polymerization
KB-V114Induction of ROS generation

The biological activity of 7-BrQCA can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Studies have shown that 7-BrQCA interacts with cytochrome P450 enzymes, which are critical for drug metabolism, potentially influencing pharmacokinetics and therapeutic efficacy.
  • Receptor Modulation : The compound may modulate receptor activities involved in cancer and infectious disease pathways, contributing to its therapeutic effects.

Synthesis and Derivatives

The synthesis of 7-BrQCA can be achieved through several organic reactions, making it a versatile building block for creating novel bioactive compounds. Its structure allows for various substitutions, leading to derivatives with enhanced biological activities.

Table 3: Structural Derivatives of 7-BrQCA

Compound NameSimilarity Index
5-Bromoquinoline-2-carboxylic acid0.99
Methyl 5-bromoquinoline-2-carboxylate0.91
Ethyl 3-amino-7-bromoquinoline-2-carboxylate0.87

Case Studies

Several case studies have highlighted the therapeutic potential of 7-BrQCA:

  • Anticancer Studies : A study demonstrated that treatment with 7-BrQCA led to significant apoptosis in MCF-7 breast cancer cells through ROS-mediated pathways. This finding underscores the compound's potential as an anticancer agent .
  • Antimicrobial Trials : In clinical trials assessing the efficacy of quinoline derivatives, compounds similar to 7-BrQCA showed promising results against resistant bacterial strains, suggesting a pathway for new antibiotic development.

Properties

IUPAC Name

7-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRDUYBIGUGOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652867
Record name 7-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057217-63-6
Record name 7-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1057217-63-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.